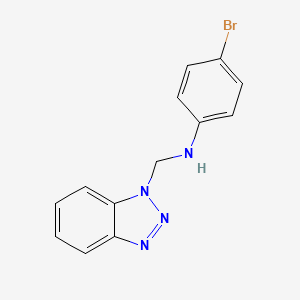

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

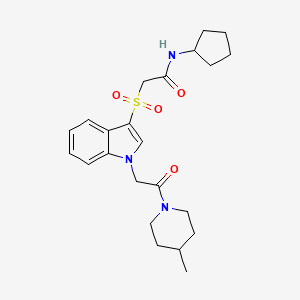

“N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline” is likely a benzotriazole derivative. Benzotriazoles are versatile compounds with a variety of applications, particularly in the pharmaceutical industry .

Molecular Structure Analysis

Benzotriazole derivatives often form intermolecular hydrogen bonds . The exact molecular structure of “this compound” would require further investigation.Chemical Reactions Analysis

Benzotriazole derivatives are known to participate in various chemical reactions, including C-C bond formation . The specific reactions of “this compound” would depend on its exact structure and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, a similar compound, “N-(1H-Benzotriazol-1-ylmethyl)benzamide”, has a melting point of 168-172 °C .Wissenschaftliche Forschungsanwendungen

Polymerization Catalysts

Compounds related to N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline have been used in the formation of complexes with ZnII and CuII carboxylates. These complexes have demonstrated effectiveness as catalysts in the ring-opening polymerization of ϵ-caprolactone, a process important for creating biodegradable polymers. The polymerization reactions follow first-order kinetics and utilize a coordination–insertion pathway (Attandoh, Ojwach, & Munro, 2014).

Structural Studies and Molecular Conformation

Studies on closely related compounds to this compound, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, have contributed to the understanding of molecular conformation. Investigations into these compounds' structures have revealed insights into their planar configurations and intramolecular hydrogen bonding, which are crucial for understanding their reactivity and interactions in various applications (Wang, Jian, & Liu, 2008).

Synthesis of Methylenebisanilines

Research has also been conducted on the synthesis of methylenebisanilines and methylenebis(N,N-dialkylaniline)s using compounds similar to this compound. These syntheses provide efficient methods for preparing both symmetrical and unsymmetrical members of these product classes, which are significant in the development of dyes and pigments (Katritzky, Lan, & Lam, 1990).

Ring Rearrangement and Synthesis

This compound and its derivatives have been utilized in novel synthetic routes. For instance, reactions of benzyl bromide or benzyl cinnamate with related arylimidoyl chlorides have been studied for the synthesis of 1,2,4-triazolo[1,5-a]quinoxalines, showcasing the compound's versatility in organic synthesis (Katritzky, Huang, Denisko, & Steel, 2002).

Annulation Reactions

The compound has been involved in studies focusing on aromatic ring annulation, which is a critical process in organic chemistry for creating complex molecular architectures. This includes the synthesis of polysubstituted naphthalenes and phenanthrenes, important in pharmaceutical and material sciences (Katritzky, Zhang, & Xie, 1997).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-bromoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHCWGNSLRURNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)

![Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate](/img/structure/B2464336.png)

![4,6-Dimethyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2464340.png)

![8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2464347.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)